molecular formula C7H7NO2 B575377 (Pyridin-3-yloxy)-acetaldehyde CAS No. 163348-43-4

(Pyridin-3-yloxy)-acetaldehyde

Cat. No.: B575377
CAS No.: 163348-43-4
M. Wt: 137.138
InChI Key: NLUXMPMNEDOPLE-UHFFFAOYSA-N
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Description

(Pyridin-3-yloxy)-acetaldehyde: is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is characterized by the presence of a pyridine ring attached to an acetaldehyde group through an oxygen atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yloxy)-acetaldehyde typically involves the reaction of 3-hydroxypyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (Pyridin-3-yloxy)-acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions on the pyridine ring.

Major Products:

    Oxidation: Formation of (3-Pyridinyloxy)acetic acid.

    Reduction: Formation of (3-Pyridinyloxy)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (Pyridin-3-yloxy)-acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of (Pyridin-3-yloxy)-acetaldehyde and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with target molecules .

Comparison with Similar Compounds

  • (2-Pyridinyloxy)acetaldehyde
  • (4-Pyridinyloxy)acetaldehyde
  • (3-Pyridinyloxy)propionaldehyde

Comparison: (Pyridin-3-yloxy)-acetaldehyde is unique due to the position of the oxygen atom on the pyridine ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound of interest in research and industry .

Properties

CAS No.

163348-43-4

Molecular Formula

C7H7NO2

Molecular Weight

137.138

IUPAC Name

2-pyridin-3-yloxyacetaldehyde

InChI

InChI=1S/C7H7NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-4,6H,5H2

InChI Key

NLUXMPMNEDOPLE-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OCC=O

Synonyms

Acetaldehyde, (3-pyridinyloxy)- (9CI)

Origin of Product

United States

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